4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine
Overview
Description
4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the furan derivative. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, where an amine, formaldehyde, and a ketone react to form the piperidine structure . Finally, the morpholine ring can be added through a nucleophilic substitution reaction involving an appropriate halide and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 4-[1-[[2-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different ring structures .
Properties
IUPAC Name |
4-[1-[[2-(5-methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-8-9-21(25-17)20-7-3-2-5-18(20)15-22-10-4-6-19(16-22)23-11-13-24-14-12-23/h2-3,5,7-9,19H,4,6,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGESNVFQYLOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2CN3CCCC(C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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